molecular formula C7H5BrClFN2O B12974742 2-Bromo-4-chloro-6-fluorobenzohydrazide

2-Bromo-4-chloro-6-fluorobenzohydrazide

Cat. No.: B12974742
M. Wt: 267.48 g/mol
InChI Key: ZGYPGGZOBWBCNZ-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-fluorobenzohydrazide is an organic compound with the molecular formula C7H4BrClFN2O It is a derivative of benzohydrazide, featuring bromine, chlorine, and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-6-fluorobenzohydrazide typically involves the reaction of 2-Bromo-4-chloro-6-fluorobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

2-Bromo-4-chloro-6-fluorobenzoic acid+Hydrazine hydrateThis compound+Water\text{2-Bromo-4-chloro-6-fluorobenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 2-Bromo-4-chloro-6-fluorobenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-6-fluorobenzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The hydrazide group can be oxidized or reduced to form different functional groups.

    Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Condensation Reactions: Aldehydes or ketones are used as reactants, often in the presence of an acid catalyst.

Major Products Formed

    Substitution Reactions: Products include various substituted benzohydrazides.

    Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the hydrazide group.

    Condensation Reactions: Products include hydrazones and related compounds.

Scientific Research Applications

2-Bromo-4-chloro-6-fluorobenzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-fluorobenzohydrazide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chloro-6-fluorobenzoic acid
  • 2-Bromo-6-chloro-4-fluoroaniline
  • 2-Bromo-6-fluoro-4-hydroxybenzoic acid

Comparison

2-Bromo-4-chloro-6-fluorobenzohydrazide is unique due to the presence of the hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of bromine, chlorine, and fluorine substituents also contributes to its unique properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H5BrClFN2O

Molecular Weight

267.48 g/mol

IUPAC Name

2-bromo-4-chloro-6-fluorobenzohydrazide

InChI

InChI=1S/C7H5BrClFN2O/c8-4-1-3(9)2-5(10)6(4)7(13)12-11/h1-2H,11H2,(H,12,13)

InChI Key

ZGYPGGZOBWBCNZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)NN)Br)Cl

Origin of Product

United States

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